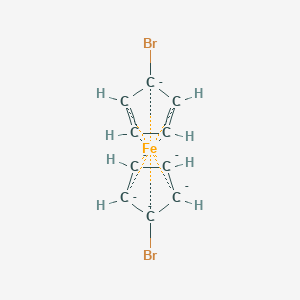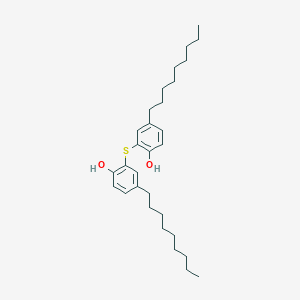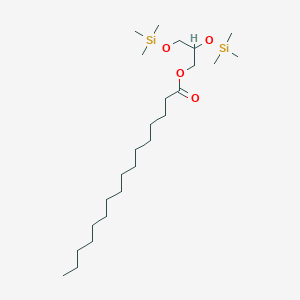
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate, also known as BMTPH, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of hexadecanoic acid, which is a saturated fatty acid found in many natural sources, including animal fats and vegetable oils. BMTPH has been synthesized and studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
Mécanisme D'action
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate acts as a solubilizer for lipophilic molecules, allowing them to be more easily analyzed and studied. It also has the ability to form stable complexes with other molecules, which can be useful in the development of new drugs and therapies. The exact mechanism of action of 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate is still being studied, but it is believed to be related to its ability to interact with cell membranes and alter their properties.
Effets Biochimiques Et Physiologiques
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has been shown to have a number of biochemical and physiological effects in various research studies. It has been found to increase the solubility and stability of lipophilic molecules, enhance the transport of lipids across cell membranes, and alter the composition of lipid membranes. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has a number of advantages for use in lab experiments, including its ability to solubilize lipophilic molecules, its stability and purity, and its usefulness as an internal standard for mass spectrometry. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage. It is important to use proper safety precautions when working with 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate in the lab.
Orientations Futures
There are many potential future directions for research on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate and its applications. Some possible areas of study include the development of new drugs and therapies based on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate and its derivatives, the investigation of its effects on lipid metabolism and transport, and the exploration of its potential as a biomarker for various diseases. As research on 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate continues to advance, it is likely that new and exciting applications will be discovered.
Méthodes De Synthèse
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate can be synthesized through a multi-step process that involves the reaction of hexadecanoic acid with trimethylsilyl chloride and 2,3-epoxypropyltrimethylsilane. The resulting product is then treated with potassium hydroxide to form 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate. This synthesis method has been used in various research studies to produce pure and high-quality 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate for further analysis and experimentation.
Applications De Recherche Scientifique
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate has been used in scientific research for various purposes, including as a reagent for the synthesis of other compounds, a solubilizer for lipophilic molecules, and a tool for studying lipid metabolism and transport. One of the most significant applications of 2,3-Bis(trimethylsilyloxy)propyl hexadecanoate is in the field of mass spectrometry, where it is used as an internal standard for the quantification of fatty acids and other lipids in biological samples.
Propriétés
Numéro CAS |
1188-74-5 |
|---|---|
Nom du produit |
2,3-Bis(trimethylsilyloxy)propyl hexadecanoate |
Formule moléculaire |
C25H54O4Si2 |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
2,3-bis(trimethylsilyloxy)propyl hexadecanoate |
InChI |
InChI=1S/C25H54O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)27-22-24(29-31(5,6)7)23-28-30(2,3)4/h24H,8-23H2,1-7H3 |
Clé InChI |
LUHPQMTVPLRAQA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
Hexadecanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



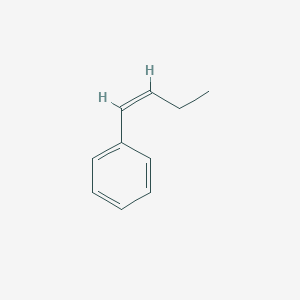
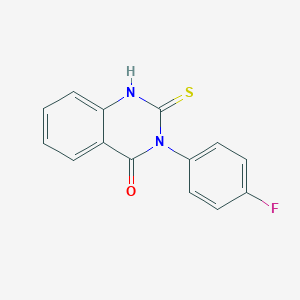
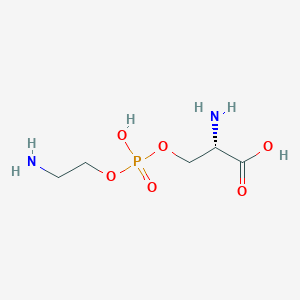
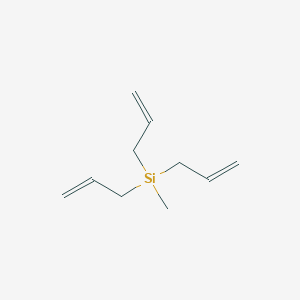

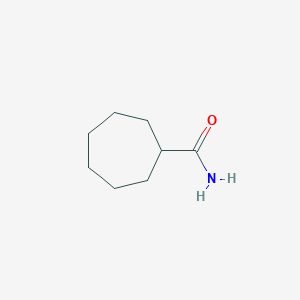
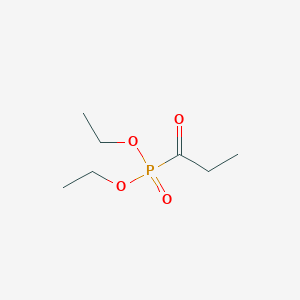
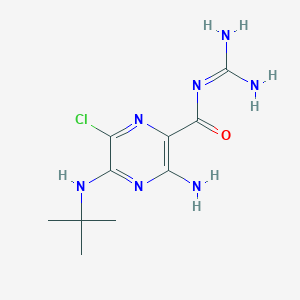
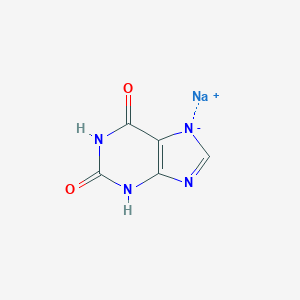
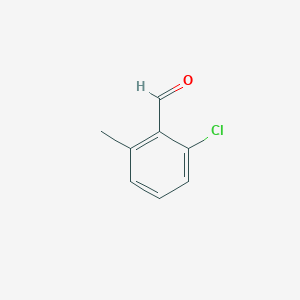
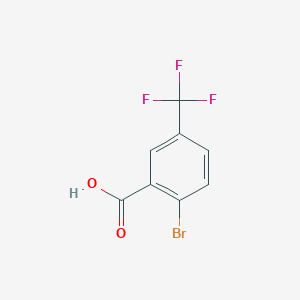
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
